1-(4-(6-Methylpyridazin-3-yl)piperazin-1-yl)-2-phenoxyethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-(6-Methylpyridazin-3-yl)piperazin-1-yl)-2-phenoxyethanone, also known as MPPPE, is a chemical compound that has gained significant attention in the field of scientific research due to its potential pharmacological properties. MPPPE belongs to the class of piperazine derivatives and has been studied for its potential use in treating various neurological disorders.
Applications De Recherche Scientifique
Synthesis and Drug Development
Research on compounds structurally related to 1-(4-(6-Methylpyridazin-3-yl)piperazin-1-yl)-2-phenoxyethanone includes the synthesis of pyrimidine-piperazine-chromene and -quinoline conjugates. These compounds have been evaluated against human breast cancer cell lines (MCF-7) and human embryonic kidney cells (HEK293) for cytotoxic activities, with some showing better anti-proliferative activities than the reference drug curcumin. Molecular docking studies with active compounds against Bcl-2 protein indicated good binding affinity, suggesting potential for development as cancer therapeutics (Parveen et al., 2017).
Antipsychotic Potential
Conformationally restricted butyrophenones with a variety of piperazine substitutions have been evaluated as antipsychotic agents. These compounds show affinity for dopamine (D1, D2, D4) and serotonin (5-HT2A, 5-HT2B, 5-HT2C) receptors, with in vitro and in vivo assays suggesting potential effectiveness as antipsychotic drugs without inducing extrapyramidal side effects (Raviña et al., 2000).
Prostate Cancer Treatment
AZD3514, a compound derived from modifications including removal of the basic piperazine nitrogen atom and partial reduction of the triazolopyridazine moiety, has been developed as an androgen receptor downregulator for treating advanced prostate cancer. This compound, evaluated in a Phase I clinical trial, demonstrates the potential therapeutic applications of structurally related compounds in oncology (Bradbury et al., 2013).
Antidepressant and Antianxiety Effects
Novel derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine have shown significant antidepressant and antianxiety activities in animal models. These findings highlight the potential for compounds with the piperazine moiety to be developed into new therapeutic agents for mental health conditions (Kumar et al., 2017).
Luminescent Properties and Photo-induced Electron Transfer
Studies on piperazine substituted naphthalimide compounds have explored their luminescent properties and potential for photo-induced electron transfer (PET) processes. These findings could have implications for the development of novel photophysical probes or materials for electronic applications (Gan et al., 2003).
Propriétés
IUPAC Name |
1-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]-2-phenoxyethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2/c1-14-7-8-16(19-18-14)20-9-11-21(12-10-20)17(22)13-23-15-5-3-2-4-6-15/h2-8H,9-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMDHJWOYLBLIKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)N2CCN(CC2)C(=O)COC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(6-Methylpyridazin-3-yl)piperazin-1-yl)-2-phenoxyethanone |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.